N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide involves several steps, often starting with simple precursors and utilizing conventional, mild reaction conditions. For instance, the synthesis of related acetamide derivatives was reported to be achieved in good yields through a series of reactions (Nikaljea, Choudharia, & Une, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds shows distinct characteristics. For example, a study on a related compound revealed that its structure is almost planar, with certain moieties adopting specific orientations relative to each other (Bunev et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide and its derivatives can lead to various biologically active compounds. These compounds often demonstrate significant activity, such as hypoglycemic or anti-inflammatory effects, as seen in related research (Minegishi et al., 2015).
Physical Properties Analysis
Physical properties, including molecular geometry and hydrogen bonding patterns, are crucial in determining the behavior of such compounds. Studies have shown that variations in substituents can lead to different assembly patterns and physical properties (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide derivatives can be diverse, often influenced by the specific substituents and molecular structure. These properties can be analyzed through various techniques, including spectroscopy, to understand their potential applications (Kaya et al., 2017).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-5-12(6-4-11)22-10-16(20)19-17-18-14-8-7-13(21-2)9-15(14)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPKKBTIMIHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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